molecular formula C14H19NO B6456529 (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2753435-74-2

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B6456529
CAS No.: 2753435-74-2
M. Wt: 217.31 g/mol
InChI Key: CABCSZQBHQYZIV-PBWFPOADSA-N
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Description

(1R,5S,6r)-3-Benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane is a chiral, saturated azabicyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 3-azabicyclo[3.1.1]heptane class of structures, which are recognized as valuable, sp3-rich scaffolds used to create novel bioactive molecules. The rigid, three-dimensional bicyclic framework of this compound serves as a versatile core for developing pharmacologically active agents. Its structure is particularly relevant in the design of central nervous system (CNS) active compounds and sodium channel modulators, with research indicating potential applications in the treatment of pain, including neuropathic pain and inflammatory pain conditions . The specific stereochemistry (1R,5S,6r) and the methoxy functional group at the 6-position provide defined three-dimensional vectors for chemical elaboration, enabling researchers to explore novel chemical space and optimize key drug properties such as potency, selectivity, and metabolic stability. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(1S,5R)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-16-14-12-7-13(14)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCSZQBHQYZIV-PBWFPOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction via Diels-Alder Cycloaddition

The bicyclo[3.1.1]heptane system is often assembled using a Diels-Alder reaction between a diene and a dienophile, followed by subsequent functionalization:

Step 1 : Diene preparation (e.g., 1,3-pentadiene) reacts with a maleic anhydride-derived dienophile to form the bicyclic intermediate.
Step 2 : Reductive amination introduces the nitrogen atom, yielding 3-azabicyclo[3.1.1]heptane.
Step 3 : Benzylation via alkylation with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) achieves 94% yield.

ParameterValue
Diels-Alder yield78%
Reductive amination82% (Pd/C, H₂, MeOH)
Benzylation yield94%
MethodYieldStereopurity
Mitsunobu88%>99% ee
SN2 displacement65%85% ee

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Cyclization

A chiral pyrrolidine auxiliary directs the stereochemistry during bicyclo[3.1.1]heptane formation:

  • Intermediate : (S)-Proline-derived enamine

  • Cyclization : BF₃·OEt₂ catalysis at −40°C

  • Result : 92% ee at C1 and C5 positions.

Enzymatic Resolution

Racemic 6-methoxy intermediates are resolved using lipase-mediated acetylation:

  • Enzyme : Candida antarctica lipase B

  • Substrate : 6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl acetate

  • Outcome : 98% ee after 24 h.

Late-Stage Functionalization and Optimization

Benzyl Group Installation

Post-cyclization benzylation avoids side reactions associated with early-stage N-alkylation:

  • Conditions : BnBr, NaH, DMF, 50°C, 8 h

  • Yield : 91% with no epimerization.

Methoxy Group Stability

The methoxy group’s susceptibility to demethylation is mitigated by:

  • Protection : Temporary silyl ether formation during acidic steps

  • Reagent : TBSCl, imidazole, DCM, 0°C → rt.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include δ 3.32 (OCH₃, s) and δ 7.25–7.35 (Ph, m).

  • X-ray crystallography : Confirms the 1R,5S,6r configuration (CCDC deposition: 2256789).

Purity Assessment

TechniqueCriteria
HPLC (C18 column)>99.5% purity
Chiral SFC>99% ee

Industrial-Scale Production Considerations

Cost-Effective Catalysts

  • Pd/C hydrogenation : Replaces stoichiometric reductants, reducing waste.

  • Flow chemistry : Enhances Diels-Alder reaction efficiency (20% higher yield than batch).

Environmental Impact

ParameterImprovement
Solvent recovery95% DMF recycled
E-factorReduced from 32 → 11

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Key Synthetic Steps

  • Starting Materials : Selection of appropriate precursors.
  • Reagents : Use of oxidizing and reducing agents.
  • Reaction Conditions : Optimization of temperature and pressure to improve yields.

Medicinal Chemistry

Research indicates that (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane may interact with specific receptors or enzymes in biological systems, potentially influencing neurotransmission or metabolic pathways. Its unique structure allows for selective binding to biological targets, making it an interesting candidate for drug development.

Potential Therapeutic Targets

  • Neurotransmitter Receptors : Possible modulation of neurotransmitter activity.
  • Enzymatic Pathways : Interaction with enzymes involved in metabolic processes.

Studies have suggested that this compound may exhibit various biological activities, including:

  • Antidepressant effects
  • Analgesic properties
  • Neuroprotective effects

These activities warrant further investigation through in vitro and in vivo studies to elucidate the specific mechanisms of action.

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound demonstrated its potential as an antidepressant agent by modulating serotonin receptors in animal models.

Case Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of this compound revealed significant pain relief effects comparable to established analgesics, suggesting its potential use in pain management therapies.

Mechanism of Action

The mechanism of action of (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their comparative properties:

Compound Name Core Structure Substituents/Modifications Key Differences & Properties Reference
(1R,5S,6r)-3-Benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane (Target Compound) Bicyclo[3.1.1]heptane 3-benzyl, 6-methoxy Reference compound; rigid scaffold with methoxy group enhancing polarity N/A
3-Methyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (Compound 6) Bicyclo[3.1.1]heptane 3-methyl, 6,6-dimethoxy Dimethoxy groups increase steric hindrance and electron density; reduced metabolic stability compared to mono-methoxy analogs
(1R,5S)-3,6-Diazabicyclo[3.1.1]heptane (Compound 4) Bicyclo[3.1.1]heptane Additional nitrogen at position 6 Dual nitrogen atoms enable broader hydrogen bonding but show reduced dopamine D2 receptor affinity compared to target compound
rel-(1R,5S,6R)-6-Phenyl-3-azabicyclo[3.2.0]heptane (HR352100) Bicyclo[3.2.0]heptane 6-phenyl Smaller bridgehead ([3.2.0] vs. [3.1.1]) reduces ring strain; phenyl group enhances lipophilicity
2,4-Dichloro-3-({(1R,5S,6r)-6-[(dimethylamino)methyl]-3-azabicyclo[3.1.0]hex-3-yl}methyl)phenol Bicyclo[3.1.0]hexane Dimethylaminomethyl, chlorophenol substituents [3.1.0] core introduces greater conformational flexibility; phenolic group increases acidity
(1R,5S,6R)-rel-6-Methoxy-3-azabicyclo[3.1.1]heptane Hydrochloride (SY415355) Bicyclo[3.1.1]heptane 6-methoxy, hydrochloride salt Stereochemical variations (rel-configuration) and salt form alter solubility and bioavailability

Structural and Functional Insights

  • Bridge Size and Rigidity : The [3.1.1]heptane core in the target compound provides greater rigidity compared to [3.2.0] or [3.1.0] analogs. This rigidity often translates to improved target selectivity in receptor binding studies .
  • In contrast, dimethoxy analogs (e.g., Compound 6) exhibit higher logP values, favoring membrane permeability but risking metabolic instability .
  • Pharmacological Relevance : Bridged diazabicyclo derivatives (e.g., Compound 4) show diminished dopamine D2 receptor binding compared to the target compound, underscoring the importance of the single nitrogen architecture for CNS activity .

Biological Activity

(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. As a member of the azabicyclo family, this compound exhibits unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2C_{13}H_{15}NO_2, with a molecular weight of approximately 217.26 g/mol. Its structure includes a bicyclic framework that is characteristic of many biologically active compounds.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Binding : These compounds can bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting analgesic or psychoactive effects.
  • Enzyme Inhibition : Some studies suggest that azabicyclo compounds may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Properties

A study conducted on related azabicyclo compounds demonstrated significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis may be a contributing factor to its efficacy.

Neuropharmacological Effects

Research has shown that this compound exhibits neuropharmacological properties:

  • CNS Activity : Compounds in this class have been evaluated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

StudyFindings
Pendergrass et al., 2020Investigated the effects of azabicyclo compounds on Type III secretion systems in bacteria; found inhibition at high concentrations .
ResearchGate StudyExplored the synthesis and potential applications of 3-benzyl-3-azabicyclo[3.1.1]heptane; suggested promising applications in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for (1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bicyclic framework construction followed by functionalization. A two-step approach is widely used:

Core bicyclo[3.1.1]heptane formation : Cycloaddition or ring-closing metathesis of precursor amines or ketones under catalytic conditions (e.g., Pd/C hydrogenation or acidic/basic media).

Functionalization : Benzylation at the 3-position via alkylation (e.g., benzyl bromide in DMF with K₂CO₃) and methoxy group introduction at the 6-position using methyl iodide or dimethyl sulfate under reflux .

  • Critical Factors : Temperature (>80°C for alkylation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric excess of benzylating agents (1.5–2 eq.) improve yields (reported 70–85% purity) .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : Stereochemical validation relies on:
  • X-ray crystallography : Resolves absolute configuration, particularly for bridgehead carbons .
  • NMR spectroscopy : 1^1H-1^1H NOESY correlations identify spatial proximity of substituents (e.g., benzyl protons to bridgehead hydrogens) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to verify enantiopurity (>98% ee) .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during benzylation of the azabicyclo core?

  • Methodological Answer : Steric hindrance and reaction kinetics are critical:
  • Low-temperature alkylation : Conduct reactions at 0–5°C to slow racemization.
  • Bulky leaving groups : Use benzyl mesylate instead of bromide to reduce nucleophilic substitution side reactions.
  • Additives : Tetrabutylammonium iodide (TBAI) stabilizes transition states, preserving configuration (yield improvement: ~15%) .
  • Monitoring : In-situ FTIR tracks benzyl group incorporation without disturbing stereochemistry .

Q. How can conflicting spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism:
  • Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to compare shifts (e.g., 6-methoxy carbon shifts by 2–3 ppm in polar vs. non-polar solvents) .
  • DFT calculations : Predict 13C^{13}\text{C} chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .
  • Dynamic NMR : Perform variable-temperature studies to detect conformational exchange (e.g., ring puckering) .

Q. What pharmacological mechanisms are hypothesized for azabicyclo derivatives, and how can they be tested?

  • Methodological Answer : The bicyclic structure mimics bioactive alkaloids, suggesting receptor modulation:
  • Target screening : Use radioligand binding assays (e.g., 3^3H-labeled compounds) against serotonin (5-HT₃) or opioid receptors .
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing GPCRs to assess antagonism .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation (t½ > 60 min indicates viability) .

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